molecular formula C7H17NO B15082600 2-(Propan-2-ylamino)butan-1-ol CAS No. 51977-18-5

2-(Propan-2-ylamino)butan-1-ol

Cat. No.: B15082600
CAS No.: 51977-18-5
M. Wt: 131.22 g/mol
InChI Key: HHZREYAIWSZPGE-UHFFFAOYSA-N
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Description

2-(Propan-2-ylamino)butan-1-ol is an organic compound with the molecular formula C7H17NO It is a secondary amine and a primary alcohol, characterized by the presence of a hydroxyl group (-OH) and an isopropylamino group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylamino)butan-1-ol typically involves the reaction of butan-1-ol with isopropylamine under controlled conditions. One common method is the reductive amination of butan-1-ol using isopropylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Butanone or butanal.

    Reduction: Various secondary amines or alcohols.

    Substitution: Halogenated butanols or esters.

Scientific Research Applications

2-(Propan-2-ylamino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can bind to the active site of an enzyme, altering its activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-ol: A primary alcohol with similar structural features but lacking the isopropylamino group.

    Propan-2-ol: A secondary alcohol with a similar hydroxyl group but different alkyl chain structure.

    Isopropylamine: A secondary amine with a similar amino group but different alkyl chain structure.

Uniqueness

2-(Propan-2-ylamino)butan-1-ol is unique due to the combination of its secondary amine and primary alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

51977-18-5

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-(propan-2-ylamino)butan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3

InChI Key

HHZREYAIWSZPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C

Origin of Product

United States

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